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Compound Name: 1,3-Dichloro-2,5-difluorobenzene

Cat. No.: B1295315 Get Quote

An In-Depth Technical Guide to the Molecular Structure and Geometry of 1,3-Dichloro-2,5-
difluorobenzene

Abstract
1,3-Dichloro-2,5-difluorobenzene is a halogenated aromatic compound with applications in

the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough

understanding of its three-dimensional structure is paramount for predicting its reactivity,

intermolecular interactions, and ultimately, its utility in drug design and materials science. This

guide provides a comprehensive analysis of the molecular structure and geometry of 1,3-
Dichloro-2,5-difluorobenzene, synthesizing information from theoretical principles,

computational models, and comparative analysis with structurally related compounds. In the

absence of direct experimental data from single-crystal X-ray diffraction, this document serves

as a robust reference for researchers and professionals in the field.

Introduction and Significance
1,3-Dichloro-2,5-difluorobenzene (C₆H₂Cl₂F₂) is a substituted benzene ring where two

hydrogen atoms have been replaced by chlorine atoms and two by fluorine atoms.[1] The

specific substitution pattern—chlorines at positions 1 and 3, and fluorines at positions 2 and 5

—results in a molecule with a unique electronic and steric profile. Halogenated benzenes are of

significant interest in medicinal chemistry and materials science due to the ability of halogen

atoms to modulate a molecule's lipophilicity, metabolic stability, and to participate in halogen
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bonding, a noncovalent interaction that can influence molecular recognition and crystal

packing.

A precise understanding of the molecular geometry, including bond lengths, bond angles, and

torsional angles, is critical for:

Rational Drug Design: Predicting how the molecule will fit into the active site of a biological

target.

Crystal Engineering: Understanding and predicting the packing of molecules in a solid state,

which affects physical properties like solubility and melting point.

Reaction Mechanism Studies: Elucidating the steric and electronic effects that govern the

molecule's reactivity.

This guide will first outline the theoretical and computationally-derived geometry of the title

compound. This will be followed by a comparative analysis with experimentally determined

structures of related dihalobenzenes to provide context and support for the proposed geometry.

Finally, a discussion of the expected spectroscopic signatures that arise from this geometry is

presented.

Molecular Structure and Geometry: A Synthesis of
Theoretical and Computational Insights
Direct experimental determination of the solid-state structure of 1,3-dichloro-2,5-
difluorobenzene via single-crystal X-ray crystallography has not been reported in the peer-

reviewed literature to date. Consequently, a combination of theoretical principles and

computational modeling is employed to derive a reliable geometric model.

Theoretical Framework: VSEPR and Aromaticity
The foundational geometry of 1,3-dichloro-2,5-difluorobenzene is dictated by the sp²

hybridization of the carbon atoms in the benzene ring. This hybridization leads to a planar

hexagonal ring structure. According to the Valence Shell Electron Pair Repulsion (VSEPR)

theory, the bonds originating from each sp² carbon atom (two C-C bonds and one C-substituent

bond) will arrange themselves in a trigonal planar geometry with ideal bond angles of 120°.
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However, the presence of four bulky and electronegative halogen substituents is expected to

induce some distortions from this idealized geometry due to steric hindrance and electronic

effects. Specifically:

Steric Repulsion: The adjacent chlorine and fluorine atoms (e.g., at C1-C2 and C2-C3) will

experience steric repulsion, which may cause a slight increase in the exocyclic bond angles

(e.g., ∠C6-C1-Cl and ∠C1-C2-F) and potentially minor out-of-plane deviations of the

substituents.

Electronic Effects: The high electronegativity of fluorine and chlorine will draw electron

density from the benzene ring, influencing the C-C bond lengths. Bonds adjacent to the

halogen substituents may be slightly shorter than the typical C-C bond in benzene.

Computationally-Derived Geometry
Computational chemistry provides a powerful tool for predicting molecular geometries in the

absence of experimental data. The 3D conformer available in the PubChem database serves

as a useful model for the molecule's geometry.[1] The key geometric parameters from this

model are summarized in Table 1.

Table 1: Computed Geometric Parameters for 1,3-Dichloro-2,5-difluorobenzene
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Parameter Value (Angstroms Å or Degrees °)

Bond Lengths

C-C (aromatic) ~1.39 - 1.40 Å

C-Cl ~1.74 Å

C-F ~1.35 Å

C-H ~1.08 Å

Bond Angles

∠C-C-C (internal ring) ~118 - 121°

∠C-C-Cl ~119 - 121°

∠C-C-F ~119 - 121°

∠C-C-H ~119 - 121°

Dihedral Angles

Ring Planarity ~0° (Essentially planar)

Note: These values are based on a computationally generated model from PubChem and are

intended to be representative.[1] They have not been experimentally verified by X-ray

crystallography.

The computational model predicts a largely planar benzene ring, with the substituents lying in

or very close to the plane of the ring. The C-C bond lengths are typical for an aromatic system,

and the bond angles show minor deviations from the ideal 120° due to the electronic and steric

influences of the halogen substituents.

Figure 1: 2D representation of 1,3-Dichloro-2,5-difluorobenzene.

Comparative Analysis with Related Halogenated
Benzenes
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To build confidence in the proposed geometry, it is instructive to compare it with the

experimentally determined structures of related molecules. 1,3-Difluorobenzene provides a

useful reference for the influence of meta-disposed fluorine atoms on the benzene ring.

The crystal structure of 1,3-difluorobenzene reveals a planar molecule with C-F bond lengths of

approximately 1.35 Å and internal C-C-C bond angles that deviate slightly from 120°.[2] The C-

C bond lengths are in the range of 1.37-1.39 Å.[2] These experimental values are in good

agreement with the computed values for 1,3-dichloro-2,5-difluorobenzene, suggesting that

the computational model provides a reasonable approximation of the molecular geometry.

Similarly, studies on dichlorobenzenes show C-Cl bond lengths in the range of 1.73-1.74 Å.[3]

The introduction of additional halogen atoms, as in our title compound, is not expected to

drastically alter these fundamental bond lengths.

Table 2: Comparison of Bond Lengths (Å) in Related Halogenated Benzenes

Bond
1,3-Dichloro-2,5-
difluorobenzene
(Computed)[1]

1,3-
Difluorobenzene
(Experimental)[2]

1,3-
Dichlorobenzene
(Computed)[3]

C-C ~1.39 - 1.40 ~1.37 - 1.39 ~1.38 - 1.39

C-F ~1.35 ~1.35 -

C-Cl ~1.74 - ~1.80 - 1.81

This comparative analysis demonstrates that the computationally-derived geometric

parameters for 1,3-dichloro-2,5-difluorobenzene are consistent with experimentally

determined values for structurally similar compounds.

Experimental and Spectroscopic Characterization
Workflow
While a definitive crystal structure is lacking, a combination of spectroscopic techniques can be

used to confirm the connectivity and provide insights into the molecular geometry. The following

workflow outlines a standard approach for the characterization of 1,3-dichloro-2,5-
difluorobenzene.
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Figure 2: Workflow for the structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Due to the symmetry of the molecule, the two hydrogen atoms are chemically

equivalent, and are expected to appear as a single signal in the ¹H NMR spectrum. This

signal will likely be a triplet of triplets due to coupling with the adjacent fluorine atoms.
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¹³C NMR: The molecule has three sets of chemically equivalent carbon atoms: those bonded

to chlorine, those bonded to fluorine, and those bonded to hydrogen. Therefore, three distinct

signals are expected in the proton-decoupled ¹³C NMR spectrum. The carbon atoms

attached to the highly electronegative fluorine atoms are expected to be the most downfield.

[4]

¹⁹F NMR: The two fluorine atoms are chemically equivalent and should give rise to a single

signal in the ¹⁹F NMR spectrum. This signal will be split by the adjacent hydrogen and

chlorine atoms.

Vibrational Spectroscopy (Infrared and Raman)
The vibrational modes of 1,3-dichloro-2,5-difluorobenzene are determined by its structure

and symmetry. Key expected vibrational bands include:

C-Cl stretching: Typically observed in the range of 600-800 cm⁻¹.

C-F stretching: These are typically strong absorptions in the IR spectrum, found in the 1100-

1300 cm⁻¹ region.

Aromatic C-C stretching: Bands in the 1400-1600 cm⁻¹ region are characteristic of the

benzene ring.

C-H stretching: Aromatic C-H stretches are typically observed around 3000-3100 cm⁻¹.

Infrared (IR) and Raman spectroscopy are complementary techniques.[5][6] For a molecule

with a center of symmetry, vibrational modes that are IR active are Raman inactive, and vice

versa (the rule of mutual exclusion). Although 1,3-dichloro-2,5-difluorobenzene does not

possess a center of inversion, the relative intensities of the bands in the IR and Raman spectra

can still provide valuable information about the molecular symmetry.

Mass Spectrometry
Mass spectrometry would confirm the molecular weight of 1,3-dichloro-2,5-difluorobenzene
(182.98 g/mol ).[1] The isotopic pattern of the molecular ion peak would be characteristic of a

molecule containing two chlorine atoms, with the M+2 peak having an intensity of

approximately 65% of the M peak, and the M+4 peak having an intensity of about 10%.
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Conclusion
While a definitive experimental structure from X-ray crystallography is not yet available for 1,3-
dichloro-2,5-difluorobenzene, a robust model of its molecular geometry can be constructed

through the integration of theoretical principles, computational modeling, and comparative

analysis with related compounds. The molecule is predicted to have a planar aromatic ring,

with minor distortions from ideal geometry caused by its halogen substituents. The provided

geometric parameters and predicted spectroscopic signatures offer a solid foundation for

researchers and drug development professionals working with this compound, enabling more

accurate predictions of its chemical behavior and interactions. Further experimental work,

particularly single-crystal X-ray diffraction, would be invaluable in refining this model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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